2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol
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Overview
Description
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a cyclohexylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile . The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the tetrazole intermediate . The final step involves the addition of the cyclohexylethanol moiety, which can be achieved through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the tetrazole ring into a different functional group.
Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study the effects of tetrazole derivatives on biological systems.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This can lead to various effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-(3-Chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a chlorophenyl group and has been studied for its anticonvulsant properties.
2-(3´-pyridyl)-5-phenyloxazole: Another heterocyclic compound with potential biological activity.
Uniqueness
2-(5-(3-Chlorophenyl)-1H-tetrazol-1-yl)-1-cyclohexylethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H19ClN4O |
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Molecular Weight |
306.79 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)tetrazol-1-yl]-1-cyclohexylethanol |
InChI |
InChI=1S/C15H19ClN4O/c16-13-8-4-7-12(9-13)15-17-18-19-20(15)10-14(21)11-5-2-1-3-6-11/h4,7-9,11,14,21H,1-3,5-6,10H2 |
InChI Key |
YPKLVGMUGYEPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CN2C(=NN=N2)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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